
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is a chemical compound with the molecular formula C17H16OTe.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol typically involves the reaction of 5-phenyltellurophen-2-yl acetylene with a suitable alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, scaling up the reaction, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group or the tellurium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurides. Substitution reactions can result in various derivatives with different functional groups .
科学的研究の応用
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
作用機序
The mechanism by which 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol exerts its effects involves interactions with molecular targets and pathways. The tellurium atom in the compound can form bonds with various biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, making it a valuable tool for studying biological systems .
類似化合物との比較
Similar Compounds
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-one
- 1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-thiol
Uniqueness
1-(5-Phenyltellurophen-2-yl)pent-1-yn-3-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different functional groups, such as ketones or thiols. The hydroxyl group can participate in hydrogen bonding and other interactions, making the compound versatile in various applications .
特性
CAS番号 |
920977-32-8 |
|---|---|
分子式 |
C15H14OTe |
分子量 |
337.9 g/mol |
IUPAC名 |
1-(5-phenyltellurophen-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C15H14OTe/c1-2-13(16)8-9-14-10-11-15(17-14)12-6-4-3-5-7-12/h3-7,10-11,13,16H,2H2,1H3 |
InChIキー |
SYQAUARMXOUJGG-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


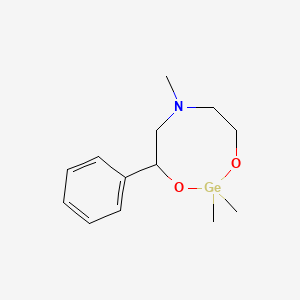
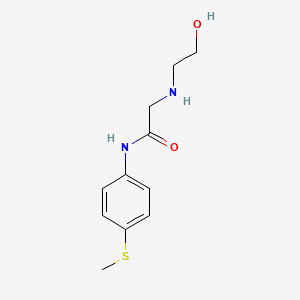
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)

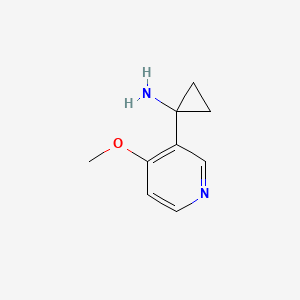

![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
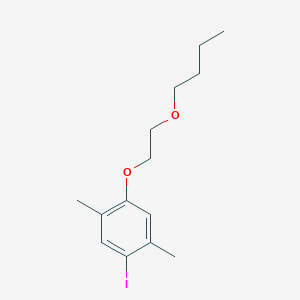
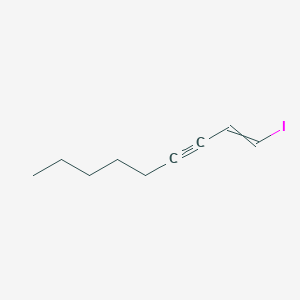
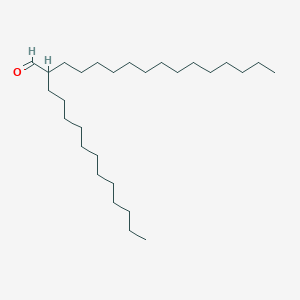
![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
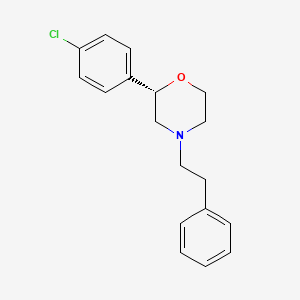
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
![2-{3-[5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propoxy}oxane](/img/structure/B12629951.png)
